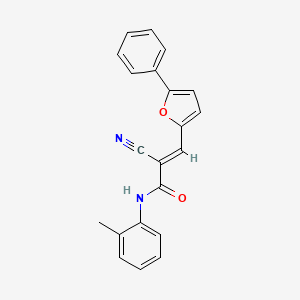

(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide

Description

(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide is a synthetic acrylamide derivative featuring a central (E)-configured α,β-unsaturated cyanoacrylamide core. Its structure includes:

- Moiety A: An o-tolyl (2-methylphenyl) amide group.

- Moiety B: A 5-phenylfuran-2-yl substituent at the β-position of the acrylamide.

This compound is part of a broader class of acrylamides studied for their bioactivity, particularly in modulating enzymatic targets and exhibiting cytotoxic or antimicrobial properties . Its structural design allows for systematic modifications to optimize pharmacological properties, such as solubility, binding affinity, and selectivity.

Properties

IUPAC Name |

(E)-2-cyano-N-(2-methylphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2/c1-15-7-5-6-10-19(15)23-21(24)17(14-22)13-18-11-12-20(25-18)16-8-3-2-4-9-16/h2-13H,1H3,(H,23,24)/b17-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDBGWWWKWPEJC-GHRIWEEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide typically involves the following steps:

Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through a condensation reaction between an appropriate acrylonitrile derivative and an amine.

Introduction of the Phenylfuran Moiety: The phenylfuran group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylfuran boronic acid and a suitable halide precursor.

Addition of the o-Tolyl Group: The o-tolyl group can be incorporated through a nucleophilic substitution reaction, where an o-tolyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Substitution: The phenylfuran and o-tolyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Reagents like halides, nucleophiles, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

Industry: The compound may find use in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The cyano group, phenylfuran moiety, and o-tolyl group can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Structural Analogues and Their Bioactivity

Key Findings and Trends

Substitution at Moiety B (β-Position):

- Phenylfuran vs. Halogenated Furan : The 5-phenylfuran group in the target compound provides moderate cytotoxicity, while halogenated furans (e.g., 5-chloro or 5-bromo in compounds 33 and 34) enhance broad-spectrum cytotoxicity, likely due to increased electrophilicity .

- Coumarin vs. Phenylfuran : Replacing phenylfuran with a coumarin-hydroxyl group (as in 4i) shifts activity from cytotoxicity to antifungal action, suggesting that electron-rich aromatic systems improve interactions with fungal enzymes .

Substitution at Moiety A (Amide Group): o-Tolyl vs. Methoxybenzyl: The o-tolyl group in the target compound may enhance steric hindrance, limiting off-target effects, whereas 4-methoxybenzyl groups (as in compound 33) improve solubility and membrane permeability . Sugar and Heterocyclic Modifications: Compounds like RotA (glucopyranosyl-substituted acrylamide) show high affinity for glycogen phosphorylase, highlighting how polar groups can target metabolic enzymes .

Physicochemical Properties

Table 2: Solubility and Pharmacokinetic Trends

Biological Activity

(E)-2-cyano-3-(5-phenylfuran-2-yl)-N-(o-tolyl)acrylamide is a synthetic organic compound that has garnered attention due to its structural complexity and potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions, mechanisms, and implications in biochemical research.

Chemical Structure and Properties

The compound has a molecular formula of CHNO and a molecular weight of 314.344 g/mol. Its structure includes a cyano group, an acrylamide moiety, and a phenylfuran unit, which contribute to its unique chemical properties and interactions. The specific arrangement of these functional groups is crucial for its biological activity.

Recent studies have indicated that this compound acts as an inhibitor of SIRT5 , a member of the sirtuin family of proteins involved in various cellular processes including metabolism and aging . The mechanism of action involves binding to the active site of SIRT5, thereby modulating its activity and influencing downstream metabolic pathways.

Inhibition of SIRT5

The primary biological activity identified for this compound is its inhibitory effect on SIRT5. This inhibition can lead to alterations in cellular metabolism, which may have implications for diseases associated with metabolic dysregulation and aging .

Table 1: Comparison of Biological Activity with Related Compounds

Case Studies

- SIRT5 Inhibition Studies : Biochemical assays have demonstrated that this compound exhibits significant binding affinity to SIRT5. These studies utilized enzyme kinetics to assess the potency of inhibition and molecular docking simulations to elucidate binding interactions at the molecular level .

- Potential Applications in Drug Development : Given its role in inhibiting SIRT5, there is potential for this compound to be developed into a therapeutic agent targeting metabolic diseases and age-related conditions. The unique structural features may also allow for the synthesis of derivatives with enhanced biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.